3-Chlorobenzenesulfonamide
Overview
Description
3-Chlorobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. It is characterized by a benzene ring substituted with a chloro group and a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, as it can serve as a building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of chlorobenzenesulfonamide derivatives can be achieved through various methods. For instance, chloramine-T·3H2O and other chlorosulfonamide salts have been used as precursors for electrophilic chlorine in the organocatalytic asymmetric chlorofunctionalization of olefins, leading to products with high levels of stereoselectivity . Additionally, chlorobenzenesulfonamides can be alkylated through iron-catalyzed C(sp2)-C(sp3) cross-coupling with alkyl Grignard reagents, which is a sustainable method yielding high to excellent yields of alkylated benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of chlorobenzenesulfonamide derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a sulfonamide compound was determined by X-ray diffraction, and its molecular parameters were further analyzed using density functional theory (DFT) calculations . The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were also determined by X-ray diffraction, providing insights into the tautomeric forms of these molecules .
Chemical Reactions Analysis
Chlorobenzenesulfonamides participate in a variety of chemical reactions. They have been used as selective oxidants for hexosamines in an alkaline medium, leading to the formation of various acids after the oxidation process . Radical addition reactions have also been reported, where N,N-dichlorobenzenesulfonamide adds to alkenes, and subsequent reactions can yield pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzenesulfonamide derivatives are influenced by their molecular structure. The intercalation of 4-chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides (LDHs) has been studied, showing that the hybrid material formed has a good degree of intercalation and stability . Theoretical and experimental investigations have provided detailed insights into the structural and spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths .
Scientific Research Applications
1. Application in Organic & Biomolecular Chemistry
- Summary of the Application: 3-Chlorobenzenesulfonamide is used in the synthesis of sulfonimidates, which are organosulfur compounds. These compounds have seen a resurgence in interest as intermediates to access other important organosulfur compounds .
- Methods of Application: The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes: Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
2. Application in Chemical Synthesis
- Summary of the Application: 3-Chlorobenzenesulfonamide can react with 1-chloro-4-isocyanato-benzene to prepare C13H10Cl2N2O3S .
- Methods of Application: The reaction occurs in the presence of 1 N aq. NaOH and solvent acetone .
- Results or Outcomes: The product of the reaction is C13H10Cl2N2O3S .
3. Application in Pharmacology
- Summary of the Application: 3-Chlorobenzenesulfonamide is used in the synthesis of thiazides, indapamide, and metolazone, which are clinically used drugs to treat hypertension-related diseases .
- Methods of Application: The affinities of twelve carbonic anhydrase (CA) isoforms have been determined for these drugs using a fluorescent thermal shift assay . Stopped flow assay and isothermal titration calorimetry were also employed on a subset of compounds and proteins to confirm inhibition of CA enzymatic activity .
- Results or Outcomes: The findings of this study showed that pharmaceuticals could bind to human CA isoforms with variable affinities and inhibit their catalytic activity, even though the drug was intended to interact with a different (non-CA) protein target .
4. Application in Polymer Synthesis
- Summary of the Application: Sulfonimidates, synthesized from 3-Chlorobenzenesulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
- Methods of Application: The synthesis of these polymers involves the decomposition of sulfonimidates at elevated temperatures .
- Results or Outcomes: The use of elevated temperatures can limit applications of sulfonimidates, but in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
5. Application in Biochemistry
- Summary of the Application: 3-Chlorobenzenesulfonamide is used in the synthesis of thiazides, indapamide, and metolazone, which are clinically used drugs to treat hypertension-related diseases . These drugs can bind to human carbonic anhydrase (CA) isoforms with variable affinities and inhibit their catalytic activity .
- Methods of Application: The affinities of twelve CA isoforms have been determined for these drugs using a fluorescent thermal shift assay . Stopped flow assay and isothermal titration calorimetry were also employed on a subset of compounds and proteins to confirm inhibition of CA enzymatic activity .
- Results or Outcomes: The findings of this study showed that pharmaceuticals could bind to human CA isoforms with variable affinities and inhibit their catalytic activity, even though the drug was intended to interact with a different (non-CA) protein target .
6. Application in Pharmaceutical Synthesis
- Summary of the Application: 3-Chlorobenzenesulfonamide is used in the synthesis of sulfa drugs, which are an important group of synthetic antimicrobial agents .
- Methods of Application: The synthesis of sulfanilamide, a sulfa drug, illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation .
- Results or Outcomes: The synthesis of sulfa drugs has led to the discovery of many useful drugs which are effective for diuretics, antimalarial and leprosy agents, and antithyroid agents .
properties
IUPAC Name |
3-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYQJNPRQUFCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333989 | |
Record name | 3-Chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzenesulfonamide | |
CAS RN |
17260-71-8 | |
Record name | 3-Chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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